molecular formula C13H11Cl2N3O3S2 B2364470 Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-40-0

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2364470
CAS No.: 392318-40-0
M. Wt: 392.27
InChI Key: DRRMHZFOMAMPQX-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic structure renowned for its pharmacological versatility. The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a thioether-linked ethyl acetate group and at the 5-position with a 3,5-dichlorobenzamido moiety. This dual substitution pattern combines electron-withdrawing (chlorine) and lipophilic (benzamido, ethyl acetate) groups, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

ethyl 2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)7-3-8(14)5-9(15)4-7/h3-5H,2,6H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMHZFOMAMPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The 1,3,4-thiadiazole core is typically synthesized via cyclodehydration of thiosemicarbazide with carboxylic acid derivatives. A scalable protocol involves:

  • Reagents : Thiosemicarbazide, chloroacetic acid, polyphosphate ester (PPE).
  • Conditions : Reflux in chloroform (30 mL) with PPE (20 g) at 85°C for 10 hours.
  • Mechanism : PPE facilitates sequential acylation, dehydration, and cyclization (Figure 1).

Key Data :

Parameter Value Source
Yield 78–87%
Purification Recrystallization (DMF/water)

S-Alkylation to Introduce Thioacetate Moiety

The thiol group at position 2 undergoes alkylation with ethyl bromoacetate:

  • Reagents : 5-Amino-1,3,4-thiadiazole-2-thiol, ethyl bromoacetate, triethylamine (TEA).
  • Conditions : Stirring in ethanol (20 mL) at room temperature for 30 minutes.
  • Mechanism : Nucleophilic substitution (SN2) by the thiolate ion (Figure 2).

Optimization Insights :

  • Base selection (e.g., TEA vs. NaOH) impacts reaction efficiency. TEA minimizes hydrolysis of ethyl bromoacetate.
  • Yield : 86–92% after recrystallization from ethanol.

Acylation with 3,5-Dichlorobenzoyl Chloride

The amino group at position 5 is acylated under Schotten-Baumann conditions:

  • Reagents : 3,5-Dichlorobenzoyl chloride, sodium hydroxide.
  • Conditions : Dropwise addition of acyl chloride to a basic aqueous solution (pH 10–12) at 0–5°C.
  • Mechanism : Nucleophilic acyl substitution (Figure 3).

Critical Parameters :

Parameter Value Source
Molar Ratio 1:1.2 (amine:acyl chloride)
Yield 76% after acid precipitation
Purity >95% (HPLC)

Alternative Pathways and Comparative Analysis

One-Pot Thiadiazole Formation and Functionalization

A streamlined approach combines cyclization and alkylation in a single pot:

  • Reagents : Thiosemicarbazide, ethyl bromoacetate, 3,5-dichlorobenzoyl chloride.
  • Conditions : Sequential addition of reagents in DMF at 80°C for 6 hours.
  • Yield : 68% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time but requires specialized equipment:

  • Yield : 72% with comparable purity.

Characterization and Quality Control

Spectroscopic Data :

  • IR : νmax 3280 cm⁻¹ (N–H stretch), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
  • ¹H NMR (DMSO-d6): δ 1.25 (t, 3H, CH3), 4.20 (q, 2H, OCH2), 4.55 (s, 2H, SCH2), 7.85–8.10 (m, 3H, aromatic).
  • LC-MS : m/z 432.1 [M+H]⁺.

Purity Assessment :

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use of inert atmosphere (N2/Ar) prevents disulfide formation during alkylation.
  • Acyl Chloride Hydrolysis : Slow addition at low temperature minimizes hydrolysis.
  • Byproduct Formation : Column chromatography (SiO2, ethyl acetate/hexane) removes residual impurities.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Ethanol and DMF are recycled via distillation (85% efficiency).
  • Waste Management : Aqueous acidic/neutral washes are treated with activated carbon before disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The target’s 3,5-dichlorobenzamido group likely enhances hydrophobicity and electron-withdrawing effects compared to mono-chloro analogs (e.g., 4l, 5j). This may improve membrane permeability and target binding in biological systems.
  • Thioether Linkage: The ethyl thioacetate group distinguishes the target from compounds with simpler thioalkyl (e.g., methylthio in 5k) or benzylthio (e.g., 5h) substituents. Thioether linkages are known to enhance metabolic stability compared to oxygen-based ethers .
  • Melting Points: Chlorinated analogs (e.g., 4l, 5j) generally exhibit higher melting points (138–180°C) than non-halogenated derivatives (e.g., 5k: 135°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .

Yield Comparison :

  • Ethylthio derivatives (e.g., 5g: 78% yield) show marginally higher yields than methylthio analogs (5f: 79%), suggesting minimal steric hindrance from ethyl groups .
  • Benzylthio derivatives (e.g., 5h: 88% yield) exhibit the highest yields, attributed to the benzyl group’s activating effects in nucleophilic substitutions .

Bioactivity and Mechanism Insights

While direct data for the target compound are absent, structurally related compounds demonstrate notable bioactivity:

  • Antifungal Activity : Thiadiazole derivatives with chloro-substituted benzamido groups (e.g., 4l in ) inhibit Candida species by disrupting ergosterol biosynthesis, a mechanism critical for fungal membrane integrity . The target’s dichlorobenzamido group may enhance this activity due to increased lipophilicity and target affinity.
  • Antibacterial Potential: Compounds like 5e–5m () show moderate activity against Gram-positive bacteria, correlating with electron-withdrawing substituents (e.g., chloro, methoxy) that enhance membrane penetration .

Biological Activity

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound belonging to the thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the synthesis, biological mechanisms, and specific activities of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized via cyclization of thiosemicarbazides in the presence of oxidizing agents.
  • Introduction of the Dichlorobenzamido Group : This is achieved through nucleophilic substitution where dichlorobenzoyl chloride reacts with the thiadiazole derivative.
  • Esterification : Finally, the product undergoes esterification with ethyl bromoacetate under basic conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, thereby influencing various cellular pathways.

Antitumor Activity

A series of studies have evaluated the antitumor properties of thiadiazole derivatives, including ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates. Notably:

  • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against human tumor cell lines such as HL-60 and SKOV-3. For instance, one derivative showed an IC50 value of 19.5 µM against SKOV-3 cells, indicating potent antitumor activity .
  • Mechanism of action for these compounds often involves apoptosis induction as confirmed by acridine orange/ethidium bromide staining assays .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of ethyl 2-((5-(dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate:

  • Compounds within this class have been tested against various bacteria and fungi. For example, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as Candida albicans in vitro .

Data Table: Biological Activities Summary

Activity Type Cell Line/Pathogen IC50/Effectiveness Reference
AntitumorSKOV-319.5 µM
AntitumorHL-60Varies (effective)
AntimicrobialVarious BacteriaEffective (varied)
AntifungalCandida albicansEffective (varied)

Case Studies

  • Antitumor Evaluation : A study involving a series of thiadiazole derivatives assessed their cytotoxicity against multiple human cancer cell lines. The results indicated that compounds with specific benzamide moieties exhibited enhanced inhibitory effects on tumor growth .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiadiazole derivatives against common pathogens. The results demonstrated that certain compounds significantly inhibited bacterial growth at low concentrations .

Q & A

Q. What are the established synthetic routes for Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?

The compound is typically synthesized via a multi-step protocol:

Thiadiazole core formation : React thiosemicarbazide with CS₂ in ethanol under reflux to generate 5-amino-1,3,4-thiadiazole-2-thiol .

Thioether linkage introduction : Treat the thiol intermediate with ethyl 2-bromoacetate in the presence of KOH to form ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate .

Acylation : React the amine group with 3,5-dichlorobenzoyl chloride using triethylamine as a base to install the dichlorobenzamido moiety .
Key considerations: Solvent choice (e.g., ethanol for cyclization, dichloromethane for acylation) and reaction time (reflux for 5–8 hours) significantly impact yields.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify protons and carbons from the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetate/amide groups .
    • IR spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹) bonds .
  • Purity assessment :
    • HPLC : Use a C18 column with acetonitrile/water gradient to detect impurities (<2% threshold) .
    • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S percentages) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antiproliferative activity :
    • Test against cancer cell lines (e.g., SKOV-3, HL-60) using MTT assays (48–72 hr exposure, IC₅₀ calculation) .
    • Compare with reference drugs (e.g., doxorubicin) to establish potency benchmarks.
  • Antimicrobial screening :
    • Use agar diffusion assays against E. coli or B. subtilis; measure zone-of-inhibition diameters .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Reaction optimization :
    • Temperature control : Maintain reflux at 80°C during thiadiazole formation to minimize byproducts .
    • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) during acylation to enhance coupling efficiency .
  • Purification strategies :
    • Use recrystallization (ethanol/water) instead of column chromatography for cost-effective scale-up .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Case study : If analogs with 3,5-dichloro vs. 3,5-dimethyl substituents show divergent cytotoxicity:
    • Molecular docking : Compare binding affinities to target proteins (e.g., tubulin or kinases) using AutoDock Vina .
    • Solubility assessment : Measure logP values (shake-flask method) to determine if hydrophobicity drives false negatives .
  • Statistical validation : Apply ANOVA to cell viability data (p < 0.05 threshold) to confirm significance .

Q. What computational methods support structure-activity relationship (SAR) analysis?

  • QSAR modeling :
    • Use descriptors like molar refractivity, polar surface area, and H-bond donors to correlate with IC₅₀ values .
    • Validate models with leave-one-out cross-validation (R² > 0.7 acceptable).
  • Pharmacophore mapping :
    • Identify critical features (e.g., thiadiazole sulfur, dichlorophenyl groups) using Schrödinger Phase .

Q. How to design derivatives to improve metabolic stability?

  • Strategies :
    • Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to reduce esterase susceptibility .
    • Pro-drug approaches : Introduce a tert-butyl carbamate group on the amide nitrogen for controlled release .
  • In vitro ADME :
    • Test microsomal stability (rat liver microsomes, 1 hr incubation) and CYP450 inhibition (fluorogenic assays) .

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